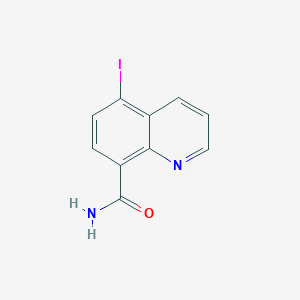
5-Iodoquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry . The compound this compound, in particular, has garnered attention for its potential biological and pharmaceutical activities.
Preparation Methods
The synthesis of 5-Iodoquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the Pd-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which introduce diversity in the quinoline-8-carboxamide derivatives . These reactions typically require palladium catalysts and specific reaction conditions to ensure high yields and purity.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred for their efficiency and eco-friendliness .
Chemical Reactions Analysis
5-Iodoquinoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions of iodoquinoline derivatives with alkynes can yield tri-substituted pyrroloquinolines and 4-substituted quinolines .
Scientific Research Applications
5-Iodoquinoline-8-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Iodoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamide appended quinoline moieties have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation . The compound can induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Comparison with Similar Compounds
5-Iodoquinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-8-carboxamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-Iodoquinoline-8-carboxamide: Similar structure but with the iodine substituent at a different position, which can influence its chemical properties and applications.
3-Iodoquinoline-8-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its analogues.
Properties
Molecular Formula |
C10H7IN2O |
|---|---|
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-iodoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7IN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChI Key |
YPHNEAPSPUQGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



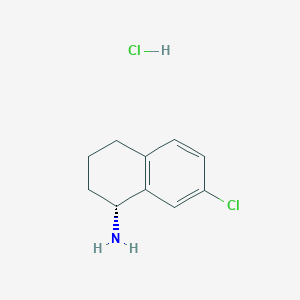
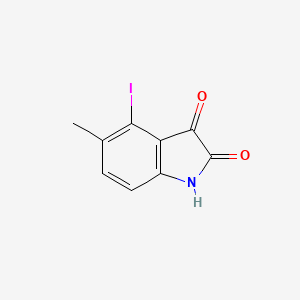

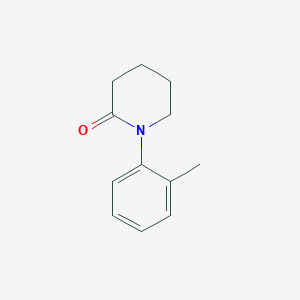
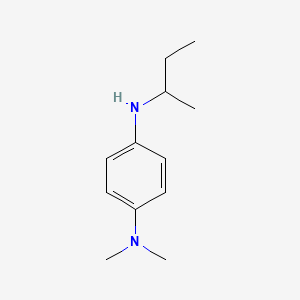




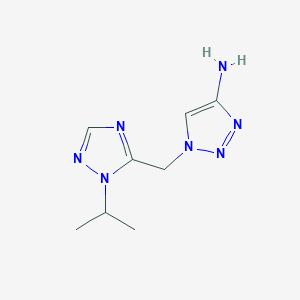

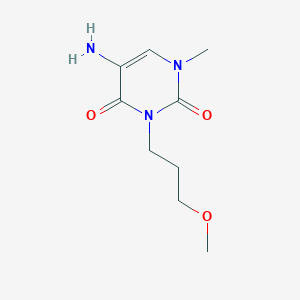
![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
